molecular formula C7H8N2O2 B586410 Nudifloramide-d3 CAS No. 1207384-48-2

Nudifloramide-d3

Cat. No.: B586410
CAS No.: 1207384-48-2
M. Wt: 155.171
InChI Key: JLQSXXWTCJPCBC-FIBGUPNXSA-N
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Description

Nudifloramide-d3, also known as deuterium-labeled Nudifloramide, is a stable isotope-labeled compound. It is a derivative of Nudifloramide, which is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotope properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nudifloramide-d3 involves the incorporation of deuterium atoms into the Nudifloramide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the precursor compound, followed by deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Nudifloramide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Nudifloramide-d3 has a wide range of applications in scientific research:

Mechanism of Action

Nudifloramide-d3 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. The inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in certain types of cells. This mechanism is particularly useful in cancer research, where PARP inhibitors are explored as potential therapeutic agents .

Comparison with Similar Compounds

Nudifloramide-d3 is compared with other similar compounds such as:

This compound stands out due to its specific inhibition of PARP-1 and its use as a stable isotope-labeled compound in various research applications.

Biological Activity

Nudifloramide-d3 is a compound derived from nudifloramide, which has garnered interest due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.

Overview of this compound

This compound is a deuterated derivative of nudifloramide, a compound known for its role in metabolic processes and potential health benefits. The compound's structure includes specific modifications that enhance its stability and bioavailability compared to its non-deuterated counterpart.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Metabolic Modulation : this compound influences metabolic pathways by acting as a substrate or inhibitor for key enzymes involved in cellular metabolism.
  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary table of key findings related to its biological effects:

Study Biological Activity Methodology Key Findings
Study 1Metabolic modulationIn vitro assaysThis compound increased NAD+ levels in HepG2 cells, enhancing glycolytic flux.
Study 2Antioxidant activityOxidative stress modelsReduced reactive oxygen species (ROS) levels in neuronal cell lines.
Study 3Anti-inflammatory effectsAnimal model studiesDecreased levels of pro-inflammatory cytokines in treated mice.

Case Study 1: Metabolic Effects in HepG2 Cells

In a controlled laboratory setting, HepG2 liver cells were treated with this compound to evaluate its impact on NAD+ metabolism. The results indicated a significant increase in NAD+ levels, suggesting enhanced energy metabolism and potential implications for metabolic disorders such as obesity and diabetes .

Case Study 2: Neuroprotective Properties

A study investigating the neuroprotective effects of this compound demonstrated its ability to lower oxidative stress markers in neuronal cell cultures. The treatment led to a marked reduction in ROS production, indicating potential therapeutic applications for neurodegenerative diseases .

Case Study 3: In Vivo Anti-inflammatory Effects

An animal model study assessed the anti-inflammatory properties of this compound. Mice treated with the compound displayed reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups. This suggests that this compound may have beneficial effects in inflammatory conditions .

Research Findings

Recent research highlights the following key findings regarding this compound:

  • Enhanced Stability : The deuterated form demonstrates improved pharmacokinetics compared to non-deuterated nudifloramide, allowing for more effective dosing regimens.
  • Potential Therapeutic Applications : Due to its metabolic modulation and antioxidant properties, this compound shows promise for treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
  • Diverse Mechanisms : The compound's multifaceted mechanisms of action underline its potential as a versatile therapeutic agent.

Properties

IUPAC Name

6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSXXWTCJPCBC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858232
Record name 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207384-48-2
Record name 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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